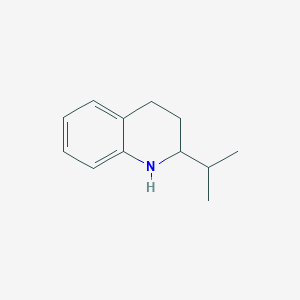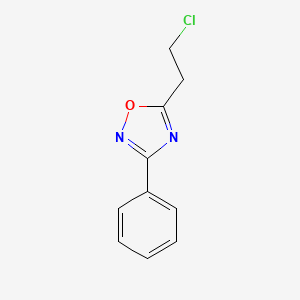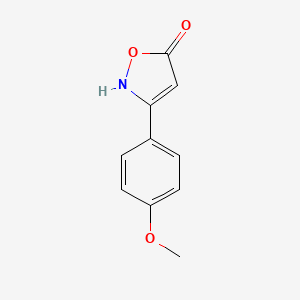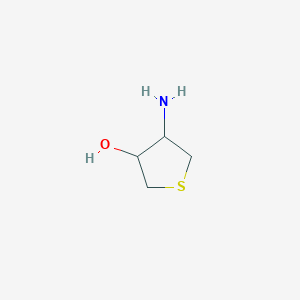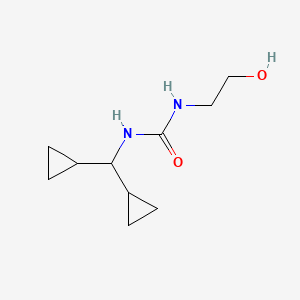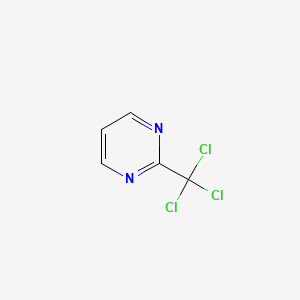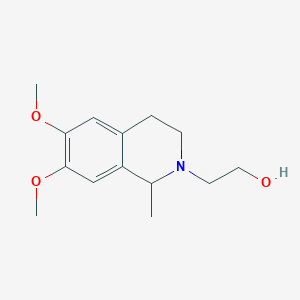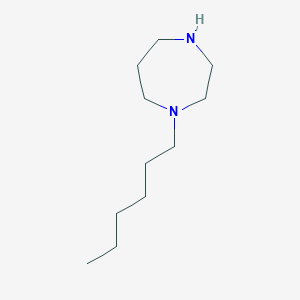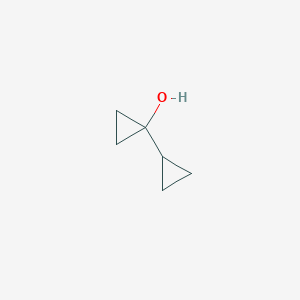
1-Cyclopropylcyclopropan-1-ol
Overview
Description
1-Cyclopropylcyclopropan-1-ol is a chemical compound with the molecular formula C6H10O and a molecular weight of 98.14 . It is also known by other names such as bi(cyclopropan)-1-ol, 1-Cyclopropylcyclopropanol, [1,1’-Bicyclopropyl]-1-ol, and 1,1’-Bi(cyclopropan)]-1-ol .
Synthesis Analysis
The synthesis of this compound can be achieved from Methyl cyclopropane carboxylate and Ethylmagnesium bromide . Cyclopropanes, like this compound, have gained much attention due to their unique reactivity and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science .Chemical Reactions Analysis
Cyclopropanes show a diverse range of reactivities due to their strained rings . They have been used in various reactions, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .Physical And Chemical Properties Analysis
This compound has a boiling point of 157.7±8.0 °C and a density of 1.299±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 15.24±0.20 .Scientific Research Applications
Applications in Postharvest Treatment and Ethylene Inhibition
Cyclopropane derivatives, such as 1-Methylcyclopropene (1-MCP), have been extensively studied for their applications in postharvest treatment of fruits and vegetables. 1-MCP acts as an ethylene inhibitor, delaying ripening and senescence in a broad range of fruits, vegetables, and floriculture crops. The effectiveness of 1-MCP has been observed at very low concentrations, indicating its potential utility in extending the shelf life and maintaining the quality of perishable produce (Blankenship & Dole, 2003). Similarly, 1-MCP's commercialization for apple industries demonstrates its significant impact on improving the maintenance of product quality (Watkins, 2006).
Enhanced Understanding of Ethylene's Role
The use of 1-MCP has facilitated further investigation into the role of ethylene in ripening and senescence processes. Studies involving a variety of non-climacteric fruit crops have highlighted the multifaceted effects of ethylene-action inhibitors, including delaying senescence, inhibiting the development of physiological disorders, and retaining desirable color characteristics in fruits (Li et al., 2016).
Cyclodextrin Applications
Cyclodextrins, cyclic oligosaccharides, have found versatile applications in pharmaceuticals, food, and other industries due to their ability to form inclusion complexes with a variety of molecules. These complexes can modify the physical and chemical properties of the guest molecules, offering solutions to various scientific challenges (Sharma & Baldi, 2016). The review by Valle (2004) also emphasizes the wide range of industrial applications of cyclodextrins, highlighting their importance in molecular chelating and the formation of supramolecular structures (Valle, 2004).
Future Directions
Cyclopropanes, including 1-Cyclopropylcyclopropan-1-ol, continue to attract attention due to their unique reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science . Future research may focus on further exploring the reactivity of these compounds and developing new synthetic methods and applications.
Properties
IUPAC Name |
1-cyclopropylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSLLWAWZBUTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54251-80-8 | |
| Record name | [1,1'-bi(cyclopropane)]-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


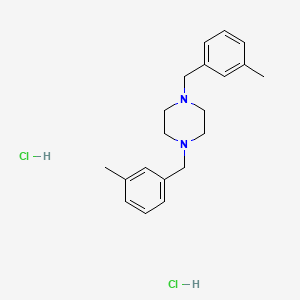

![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
